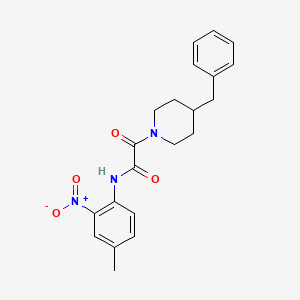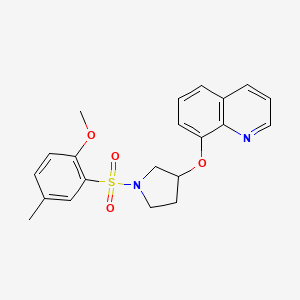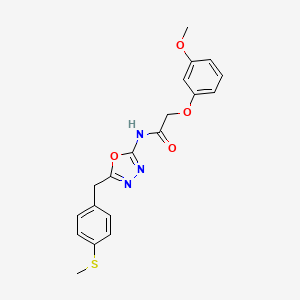
4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2S2 and its molecular weight is 411.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) involved microwave-assisted synthesis of hybrid molecules incorporating structures similar to the compound , targeting antimicrobial, antilipase, and antiurease activities. Their work highlights the potential of such compounds in contributing to the development of new antimicrobial agents with varying degrees of efficacy against different microorganisms, including the exploration of their enzyme inhibitory capabilities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis of Tetrahydropyrimidine and Thiazolopyrimidine Derivatives
Fadda et al. (2013) focused on the synthesis of new tetrahydropyrimidine and their thiazolopyrimidine derivatives, showcasing the versatility of these scaffolds in drug discovery. The compounds synthesized in this study were characterized and could serve as precursors or analogs for further modifications to enhance their biological activities (Fadda, Bondock, Khalil, & Tawfik, 2013).
Heterocyclic Synthesis Involving Thiophenylhydrazonoacetates
Mohareb et al. (2004) explored the synthesis of various heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, using thiophenylhydrazonoacetates as starting materials. This work demonstrates the synthetic utility of such compounds in constructing complex heterocyclic systems, which are often found in pharmaceutical agents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Activity of Arylazothiazoles and Thiadiazoles
Gomha et al. (2015) investigated the synthesis and anticancer activity of arylazothiazoles and 1,3,4-thiadiazoles, employing a novel copolymer catalyst for the reactions. Their findings suggest the potential of these compounds, particularly those with thiazole derivatives, in acting against specific cancer cell lines, highlighting the relevance of such structural motifs in anticancer research (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Propiedades
IUPAC Name |
4-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-13-17(28-19(21-13)23-9-2-3-10-23)18(26)20-8-11-24-16(25)7-6-14(22-24)15-5-4-12-27-15/h2-7,9-10,12H,8,11H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQROFWQIZNFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[2-(furan-2-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B2669242.png)


![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2669248.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2669249.png)
![Lithium;triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2669251.png)
![[3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone](/img/structure/B2669253.png)
![2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2669254.png)
![Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2669256.png)
![6-Cyclopropyl-2-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2669257.png)
![N-(4-methylbenzyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2669260.png)


